molecular formula C11H12N2O B040639 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile CAS No. 124817-92-1

4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Cat. No.: B040639
CAS No.: 124817-92-1
M. Wt: 188.23 g/mol
InChI Key: CXIIODREQCUPRE-NSHDSACASA-N
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Description

4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile is a chemical compound of significant interest in epigenetic research, particularly for investigating novel oncology therapeutics. Its core research value lies in its function as a potent and reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A) . LSD1 is a key epigenetic eraser enzyme that regulates gene expression by removing methyl groups from histone proteins, and its overexpression is implicated in the progression of certain cancers, including acute myeloid leukaemia (AML). By inhibiting LSD1, this compound can modulate the cellular epigenome to promote the re-expression of silenced genes and trigger cellular differentiation processes. In research settings, this molecule has demonstrated robust activity in cellular models. For instance, closely related analogues have been shown to effectively increase the expression of surrogate biomarkers such as CD86 in human THP-1 acute myeloid leukaemia cells, highlighting its potential as a tool compound for studying cancer cell differentiation . Furthermore, this structural class of inhibitors has been designed to exhibit improved selectivity, showing reduced activity against the hERG ion channel and no inhibition of the related monoamine oxidase (MAO-A and MAO-B) enzymes, which is a critical consideration for minimizing off-target effects in preclinical research . Researchers utilize 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile to explore epigenetic mechanisms, develop new strategies for cancer therapy, and study stem cell biology.

Properties

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIIODREQCUPRE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reagents : Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) with triphenylphosphine.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Temperature : Room temperature to 50°C.

A representative procedure adapted from analogous ether syntheses involves:

  • Dissolving 4-hydroxybenzonitrile (1.0 eq) and (3S)-pyrrolidin-3-ol (1.2 eq) in anhydrous THF.

  • Adding triphenylphosphine (1.5 eq) and DEAD (1.5 eq) dropwise at 0°C.

  • Stirring for 12–24 hours at room temperature.

  • Purifying via silica gel chromatography (ethyl acetate/hexanes).

Yield : 60–75% (theoretical, based on similar etherifications).

Stereochemical Considerations

The Mitsunobu reaction inverts the configuration of the alcohol component. Thus, using (3R)-pyrrolidin-3-ol would yield the desired (3S)-configured product. If the (3S)-alcohol is unavailable, asymmetric synthesis or kinetic resolution of racemic pyrrolidinols becomes necessary.

Synthesis of (3S)-Pyrrolidin-3-ol

The stereoselective preparation of (3S)-pyrrolidin-3-ol is critical. Two approaches dominate:

Asymmetric Hydrogenation of Pyrroline Derivatives

Rhodium- or ruthenium-catalyzed hydrogenation of 2,5-dihydro-1H-pyrrole-3-ol precursors enables enantioselective access to (3S)-pyrrolidin-3-ol. For example, using a DuPHOS-Rh catalyst, enantiomeric excess (ee) >95% has been reported.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic pyrrolidin-3-ol acetates offers a biocatalytic route. Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (3R)-acetate, leaving the (3S)-enantiomer.

Alternative Coupling Strategies

Nucleophilic Aromatic Substitution

Activation of the aromatic ring via electron-withdrawing groups (e.g., nitro) can facilitate displacement by pyrrolidine-oxygen nucleophiles. However, the nitrile group’s meta position may insufficiently activate the para position for substitution, limiting this route’s utility.

Ullmann-Type Coupling

Copper-mediated coupling between 4-iodobenzonitrile and (3S)-pyrrolidin-3-ol under basic conditions (e.g., K₂CO₃, DMSO, 110°C) could form the ether bond. This method avoids phosphine reagents but requires elevated temperatures.

Analytical and Spectroscopic Validation

Successful synthesis necessitates rigorous characterization:

  • ¹H NMR : Aromatic protons (δ 7.4–8.0 ppm), pyrrolidine protons (δ 2.5–4.0 ppm).

  • Optical Rotation : [α]D²⁵ ≈ +10° to +15° (methanol) for the (3S) enantiomer.

  • HPLC : Chiral stationary phases (e.g., CHIRALCEL OJ-R) confirm enantiopurity.

Scale-Up and Process Optimization

Industrial-scale production demands cost-effective and reproducible methods:

  • Catalyst Recycling : Rhodium catalysts in asymmetric hydrogenation can be immobilized on silica supports.

  • Solvent Recovery : THF from Mitsunobu reactions is distilled and reused.

  • Yield Improvement : Optimizing stoichiometry (e.g., 1.3 eq DEAD) increases conversion to >80% .

Chemical Reactions Analysis

Types of Reactions

4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidation may yield carboxylic acids, ketones, or aldehydes.

    Reduction: Reduction can produce primary amines or other reduced derivatives.

    Substitution: Substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving the central nervous system.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzonitrile moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of its targets by acting as an agonist, antagonist, or inhibitor, depending on the specific biological context.

Comparison with Similar Compounds

LSD1 Inhibition vs. Pyrrolidine-Benzonitrile Derivatives

The University of Manchester developed 4-(pyrrolidin-3-yl)benzonitrile derivatives as LSD1 inhibitors, achieving IC50 values as low as 0.15 μM. The ether oxygen in 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile may further optimize binding to the LSD1 catalytic domain by stabilizing hydrophobic interactions, as seen in fluorinated analogs .

Structural Modifications and Target Selectivity

The ethynyl-pyrimidoindole derivative () demonstrates that replacing the benzonitrile with a propanenitrile group and incorporating planar heterocycles shifts selectivity toward kinase targets (e.g., ALK), underscoring the benzonitrile moiety’s role in LSD1 specificity .

Critical Analysis of Structural Motifs

  • Ether Linkage : Compounds with ether bonds (e.g., 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile) exhibit improved metabolic stability over amine-linked analogs, as oxidative metabolism of amines often leads to rapid clearance .
  • Stereochemistry : The (S)-configuration at pyrrolidine-C3 is conserved across analogs, suggesting stereospecific interactions with target proteins .
  • Substituent Effects : Fluorine or chlorine atoms on the benzene ring () enhance target affinity but may increase toxicity risks, necessitating careful optimization .

Q & A

Q. What are the key considerations for designing a synthetic route for 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling steps. Key factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or pyridine are preferred for facilitating SN2 reactions and minimizing side products .
  • Temperature control : Reactions often require low temperatures (e.g., 0–5°C) to stabilize intermediates, followed by gradual warming to room temperature for completion .
  • Purification : Column chromatography or recrystallization is critical to isolate the final product, with TLC or HPLC used to monitor purity .

Q. How can researchers verify the stereochemical integrity of the (3S)-pyrrolidine moiety in this compound?

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak® AD-H) to confirm enantiomeric purity .
  • X-ray crystallography : Resolve the crystal structure to unambiguously confirm the (3S) configuration, especially for patent applications or regulatory submissions .
  • Optical rotation : Compare experimental values with literature data to validate stereochemical consistency .

Q. What methodologies are recommended for assessing the solubility and stability of 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile in aqueous buffers?

  • pH-dependent solubility studies : Use a shake-flask method across a pH range (1–7.4) to simulate physiological conditions .
  • Stability assays : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) over 14 days to identify hydrolytic or oxidative liabilities .
  • Co-solvent screening : Evaluate solubility enhancers like PEG-400 or cyclodextrins for formulation development .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Pharmacokinetic profiling : Measure plasma exposure (AUC, Cmax) to confirm adequate bioavailability. Poor in vivo activity may stem from rapid metabolism or efflux via P-glycoprotein .
  • Metabolite identification : Use LC-MS/MS to detect active or inhibitory metabolites that may explain discrepancies .
  • Target engagement assays : Employ techniques like CETSA (Cellular Thermal Shift Assay) to verify target binding in vivo .

Q. What strategies are effective for optimizing 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile derivatives to enhance target selectivity?

  • Structure-activity relationship (SAR) : Systematically modify the benzonitrile or pyrrolidine substituents and assess activity against off-target kinases or receptors .
  • Molecular docking : Use computational models (e.g., AutoDock Vina) to predict binding poses and identify steric or electronic clashes with non-target proteins .
  • Proteome-wide profiling : Screen derivatives using kinome-wide panels (e.g., Eurofins KinaseProfiler™) to quantify selectivity .

Q. How should researchers design experiments to evaluate the compound’s potential in combination therapies (e.g., with alpelisib)?

  • Synergy analysis : Use the Chou-Talalay method to calculate combination indices (CI) across varying molar ratios in cell viability assays .
  • Mechanistic studies : Perform transcriptomic or phosphoproteomic analyses to identify pathways modulated by the combination (e.g., PI3K/AKT/mTOR inhibition) .
  • In vivo efficacy : Test combinations in xenograft models with dose escalation to assess tolerability and tumor regression .

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